molecular formula C19H21FN2O4S B3009530 3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946290-61-5

3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B3009530
CAS RN: 946290-61-5
M. Wt: 392.45
InChI Key: KVKLKZFSVSLWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a sulfonamide, a methoxy group, a fluoro group, and a tetrahydroquinoline ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a sulfonamide group could make it more polar, while the fluoro and methoxy groups could affect its reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Chalcone Derivatives

“3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” could be used to prepare chalcone derivatives with benzaldehydes by aldol condensation. Chalcones are α, β -unsaturated ketones employed as active pharmaceutical ingredients (APIs) and fluorescent dyes .

Production of Pyrazole Derivatives

Pyrazole derivatives such as celecoxib, an anti-inflammatory drug, are obtained from chalcones reacting with hydrazine derivatives. This compound could potentially be used in the synthesis of such drugs .

Juliá–Colonna Epoxidation

Chalcone derivatives can be further functionalised to produce epoxides via Juliá–Colonna epoxidation. This compound could potentially be used in this process .

Mannich Reaction

This compound is also a key component in Mannich reaction along with formaldehyde and secondary amines, for β -amino-carbonyl compounds, also known as Mannich bases .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

3-fluoro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-3-19(23)22-10-4-5-13-6-7-14(11-17(13)22)21-27(24,25)15-8-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKLKZFSVSLWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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